3-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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Overview
Description
3-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a chemical compound that belongs to the class of boronic acids and their derivatives This compound is characterized by the presence of an indazole ring, a boronic ester group, and an ethyl group
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized through the reaction of 3-ethyl-1H-indazole with tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium or nickel complexes.
Cross-Coupling Reactions: Another method involves cross-coupling reactions, where 3-ethyl-1H-indazole is reacted with a boronic acid derivative under Suzuki-Miyaura coupling conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and desired purity. The use of automated synthesis platforms can enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the boronic ester group into boronic acids or other reduced forms.
Substitution: Substitution reactions can occur at the indazole ring, leading to the formation of different substituted indazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, manganese dioxide, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Boronic acids and other reduced boronic esters.
Substitution Products: Substituted indazoles with different functional groups.
Scientific Research Applications
3-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Material Science: It can be used in the design and synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 3-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole exerts its effects involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The indazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.
Comparison with Similar Compounds
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares structural similarities with 3-Ethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole and is used in the synthesis of cholinergic drugs.
Ethyl (3R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate:
Uniqueness: this compound is unique due to its combination of the indazole ring and the boronic ester group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
3-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O2/c1-6-12-11-8-7-10(9-13(11)18-17-12)16-19-14(2,3)15(4,5)20-16/h7-9H,6H2,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLFEUWHFPGIEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NNC(=C3C=C2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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